3-Chloro-3-fluoro-azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-fluoro-azetidine;hydrochloride is a chemical compound with the molecular formula C3H5ClFN·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-fluoro-azetidine;hydrochloride typically involves the reaction of azetidine with chlorinating and fluorinating agents. One common method includes the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired positions on the azetidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-fluoro-azetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-3-fluoro-azetidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups
Mechanism of Action
The mechanism of action of 3-Chloro-3-fluoro-azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it valuable in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoroazetidine;hydrochloride
- 3-Chloroazetidine;hydrochloride
- 3,3-Difluoroazetidine;hydrochloride
Uniqueness
3-Chloro-3-fluoro-azetidine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the azetidine ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C3H6Cl2FN |
---|---|
Molecular Weight |
145.99 g/mol |
IUPAC Name |
3-chloro-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H |
InChI Key |
RGCXRULGRGZYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.